![molecular formula C22H14Cl2F3N3O3 B2965026 (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone CAS No. 338418-50-1](/img/structure/B2965026.png)
(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone
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Description
(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone is a useful research compound. Its molecular formula is C22H14Cl2F3N3O3 and its molecular weight is 496.27. The purity is usually 95%.
BenchChem offers high-quality (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
1,3,4-oxadiazole derivatives have been studied for their potential anticancer properties. They have shown anti-proliferative activity against several cancer cell lines, including liver cancer (SMMC-7721), breast cancer (MCF-7), and lung cancer (A549) .
Antimicrobial Activity
These compounds have demonstrated strong activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, comparable to or stronger than reference drugs like ciprofloxacin and amoxicillin. They also exhibit antitubercular activity .
Anti-inflammatory and Analgesic Properties
The 1,3,4-oxadiazole nucleus is associated with anti-inflammatory and analgesic effects, making these derivatives candidates for the development of new pain relief medications .
Antiviral and Anti-HIV Effects
Some derivatives have been found to possess antiviral properties, including activity against HIV, which could lead to new treatments for viral infections .
Antidiabetic Activity
Research has indicated that 1,3,4-oxadiazole derivatives can have antidiabetic effects, offering a potential avenue for diabetes treatment .
Agricultural Applications
These compounds could be used in agriculture due to their biological activity. Their potential uses include pest control and crop protection .
properties
IUPAC Name |
(2,4-dichlorophenyl)-[1-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N3O3/c1-30-10-12(20(31)16-6-5-14(23)9-17(16)24)7-18(30)21-29-28-19(33-21)11-32-15-4-2-3-13(8-15)22(25,26)27/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQHQVVDZBALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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